N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide
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Overview
Description
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide is a compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide typically involves the construction of the indole ring system followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol to yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while reduction can produce indole-2-carbinol derivatives .
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide: Another indole derivative with similar biological activities.
N-acetyl-5-methoxytryptamine: Known for its role in regulating sleep and circadian rhythms.
Uniqueness
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide is unique due to its specific substitution pattern on the indole ring, which may confer distinct biological activities and therapeutic potential compared to other indole derivatives .
Properties
Molecular Formula |
C21H21N3O2 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]-1-methylindole-5-carboxamide |
InChI |
InChI=1S/C21H21N3O2/c1-23-10-7-15-13-17(3-5-19(15)23)21(25)22-9-12-24-11-8-16-14-18(26-2)4-6-20(16)24/h3-8,10-11,13-14H,9,12H2,1-2H3,(H,22,25) |
InChI Key |
OSULYFOZUJITOT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)NCCN3C=CC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
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